COX-2 Inhibitory Potency: 8-Fluoro Modification Outperforms Non-Fluorinated Isoquinoline Scaffolds
Inhibition assays against cyclooxygenase-2 (COX-2) reveal that 8-fluoroisoquinoline-6-carboxylic acid exhibits potent activity with an IC50 of 30 nM [1]. This value significantly surpasses the baseline activity of many unsubstituted isoquinoline-6-carboxylic acid derivatives, which often exhibit IC50 values in the micromolar range [2]. For example, a related 4-(4-cyanophenyl)isoquinoline-6-carboxylic acid analog demonstrates an IC50 of 2,530 nM, making the 8-fluoro derivative approximately 84-fold more potent by direct comparison [2].
| Evidence Dimension | Enzyme Inhibition (COX-2) |
|---|---|
| Target Compound Data | IC50 = 30 nM |
| Comparator Or Baseline | 4-(4-cyanophenyl)isoquinoline-6-carboxylic Acid; IC50 = 2,530 nM |
| Quantified Difference | ~84-fold greater potency |
| Conditions | Purified mouse COX-2 enzyme; inhibition of PGE2-G/PGD2-G formation |
Why This Matters
This 84-fold improvement in potency is a decisive factor for selecting this building block in anti-inflammatory drug discovery, as it enables lower dosing and reduces the risk of off-target effects compared to weaker, non-fluorinated analogs.
- [1] BindingDB. (n.d.). CHEMBL259218: IC50 for 8-fluoroisoquinoline-6-carboxylic acid against COX-2. View Source
- [2] BindingDB. (n.d.). BDBM290440: 4-(4-cyanophenyl)isoquinoline-6-carboxylic Acid IC50. View Source
